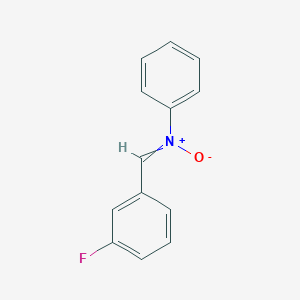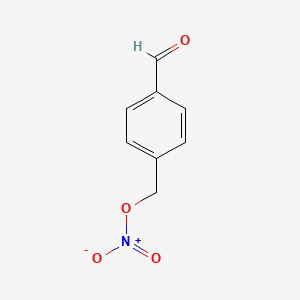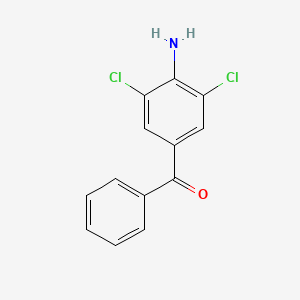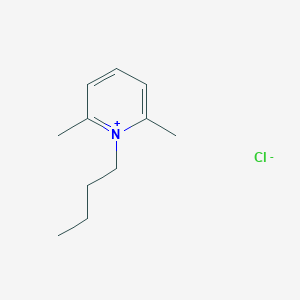
1-Butyl-2,6-dimethylpyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-2,6-dimethylpyridin-1-ium chloride is an organic compound with the chemical formula C11H18ClN. It is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in water and various organic solvents .
Méthodes De Préparation
1-Butyl-2,6-dimethylpyridin-1-ium chloride can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 2,6-dimethylpyridine with butyl chloride in the presence of a suitable solvent, such as acetonitrile or dichloromethane. The reaction is usually carried out under reflux conditions for several hours, followed by purification through recrystallization or column chromatography .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Butyl-2,6-dimethylpyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Complex Formation: It can form complexes with various metal ions, which can be used in catalysis and other applications.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Butyl-2,6-dimethylpyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic reactions, including polymerization, alkylation, and condensation reactions.
Biology: The compound is used in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 1-Butyl-2,6-dimethylpyridin-1-ium chloride involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt the structure of biomolecules, such as proteins and nucleic acids, leading to changes in their function. It can also act as a catalyst by stabilizing transition states and intermediates in chemical reactions .
Comparaison Avec Des Composés Similaires
1-Butyl-2,6-dimethylpyridin-1-ium chloride can be compared with other similar ionic liquids, such as:
1-Butyl-3-methylimidazolium chloride: This compound has a similar structure but contains an imidazolium ring instead of a pyridinium ring. It has different solubility and thermal stability properties.
1-Butyl-2,4-dimethylpyridin-1-ium chloride: This compound has a similar structure but with different methyl group positions. It has slightly different reactivity and solubility properties.
1-Butyl-2,6-diethylpyridin-1-ium chloride: This compound has ethyl groups instead of methyl groups, leading to different steric and electronic effects.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of ionic liquids in various fields.
Propriétés
Numéro CAS |
469885-76-5 |
|---|---|
Formule moléculaire |
C11H18ClN |
Poids moléculaire |
199.72 g/mol |
Nom IUPAC |
1-butyl-2,6-dimethylpyridin-1-ium;chloride |
InChI |
InChI=1S/C11H18N.ClH/c1-4-5-9-12-10(2)7-6-8-11(12)3;/h6-8H,4-5,9H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
NKHYCSWSTRVGRS-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+]1=C(C=CC=C1C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



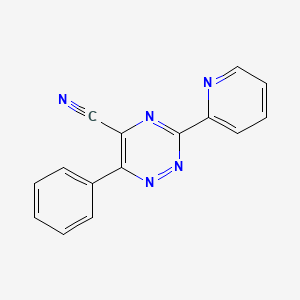
![1H-Pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B12569521.png)
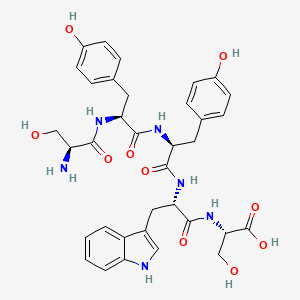
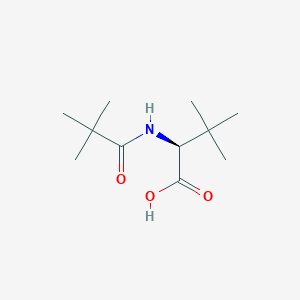
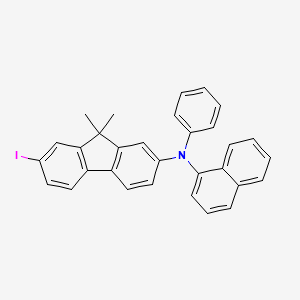
![[2-(Naphthalen-1-yl)ethoxy]acetic acid](/img/structure/B12569555.png)
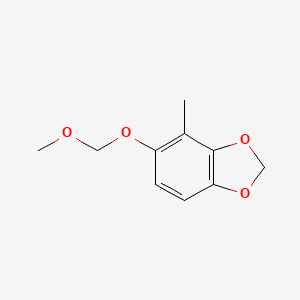
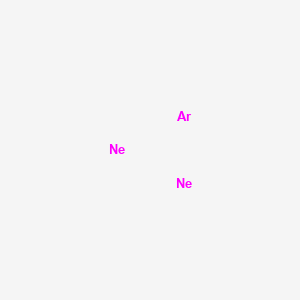
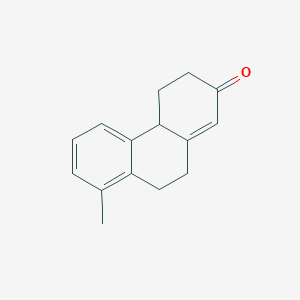
![N-[3-(Tribromomethanesulfonyl)benzoyl]glycine](/img/structure/B12569572.png)
